N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a pyridazinone ring linked via an ethylamine spacer to a 2-(trifluoromethyl)benzamide group. Its molecular formula is C₁₈H₁₄F₃N₃O₂, with a molecular weight of 393.4 g/mol (calculated from and ). The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, while the pyridazinone moiety may contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-5-2-1-4-10(11)13(22)18-8-9-20-12(21)6-3-7-19-20/h1-7H,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCISQMSAFUOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step processes, starting with the formation of the pyridazinone ring, followed by the attachment of the ethyl linker, and finally, the incorporation of the trifluoromethyl benzamide group.
Step 1: Synthesis of 6-Oxopyridazin-1(6H)-yl Intermediate
Starting from pyridazine, oxidize to form the pyridazinone intermediate using reagents such as hydrogen peroxide or similar oxidants.
Step 2: Formation of the Ethyl Linkage
React the intermediate with ethylene glycol under dehydrating conditions to form the ethyl-linked pyridazinone.
Step 3: Incorporation of the Trifluoromethyl Benzamide Group
Finally, couple the product from Step 2 with 2-(trifluoromethyl)benzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Scale-up production methods mirror the synthetic routes with optimizations for larger batch sizes, efficiency, and cost-effectiveness. This often involves continuous-flow reactors and automated processes to ensure consistency and quality.
Types of Reactions
Oxidation and Reduction: The pyridazinone moiety can undergo further oxidation or reduction under specific conditions.
Substitution Reactions: The benzamide group can participate in nucleophilic substitution reactions due to the electron-withdrawing trifluoromethyl group.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking the amide bond.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines.
Conditions: Temperature, solvent choice (methanol, ethanol), and pH can significantly affect reaction outcomes.
Major Products
From oxidation: Further oxidized pyridazinone derivatives.
From reduction: Pyridazinone derivatives with altered oxidation states.
From substitution: Modified benzamide compounds with various substituents.
Chemistry
Catalysis: As a ligand in catalytic reactions.
Organic Synthesis: Intermediate for more complex molecules.
Biology
Biomolecular Research: Studying enzyme interactions, particularly those involving pyridazinone moieties.
Medicine
Drug Development: Potential lead compound for drugs targeting specific receptors or enzymes due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound’s biological activity is often linked to its ability to interact with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridazinone moiety may provide additional binding interactions.
Similar Compounds
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzamide
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide
Uniqueness
Substituent Effects: The trifluoromethyl group offers unique electronic and steric properties compared to other substituents like chlorine or methyl groups.
Binding Affinity: Increased binding affinity in biological systems due to the electron-withdrawing nature of the trifluoromethyl group.
Versatility: Enhanced versatility in chemical reactions due to the presence of the trifluoromethyl group.
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridazinone moiety : A six-membered heterocyclic ring that includes nitrogen and oxygen atoms.
- Trifluoromethyl group : Enhances lipophilicity and chemical reactivity.
- Amide functional group : Contributes to the compound's ability to form hydrogen bonds with biological targets.
The molecular formula is , with a molecular weight of approximately 319.25 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may target carbonic anhydrases and cyclooxygenases, which are crucial in various physiological processes, including inflammation and acid-base balance.
- Antimicrobial Activity : Similar compounds have demonstrated the ability to mimic para-aminobenzoic acid, interfering with folic acid synthesis in microorganisms, suggesting potential use as antimicrobial agents.
In Vitro Studies
Recent studies have highlighted the biological efficacy of this compound through various in vitro assays:
- Enzyme Inhibition Assays : The compound exhibited significant inhibition of carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. For example, IC50 values for CA inhibition were reported in the low micromolar range.
- Antimicrobial Testing : Tests against common pathogens indicated that the compound possesses moderate antimicrobial activity. Its mechanism appears to involve disruption of folate metabolism in bacteria.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the trifluoromethyl group and the pyridazinone ring can significantly affect biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Benzyl substitution | β-cell protective activity against ER stress |
| 4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | Fluorinated aromatic ring | Inhibits carbonic anhydrase |
| Sulfanilamide | Simple sulfonamide structure | Antimicrobial properties |
These findings indicate that specific structural modifications can enhance or diminish the biological efficacy of related compounds.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Anti-inflammatory Applications : A study demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro, supporting its potential use in treating inflammatory diseases.
- Diabetes Research : The compound's ability to protect pancreatic β-cells from ER stress was highlighted in a recent study, suggesting its role in diabetes management .
- Antimicrobial Efficacy : Research indicated that this compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Substituent Effects : The position of the trifluoromethyl group (ortho vs. para on benzamide) influences steric and electronic properties. For example, the para-substituted analogue in has a higher molecular weight (496.6 vs. 393.4) due to additional piperidine-sulfonyl groups, which may enhance target affinity but reduce bioavailability .
Functional Analogues with Benzamide Moieties
Table 2: Pharmacological and Target-Specific Comparisons
Key Observations :
- Target Selectivity: Capmatinib’s imidazo-triazine core () enables high c-Met inhibition, contrasting with the pyridazinone-based query compound, which may target different kinases or receptors.
- Sigma Receptor Ligands: Benzamides like [¹²⁵I]PIMBA () exhibit nanomolar affinity for sigma receptors due to iodinated aromatic rings and piperidine side chains, whereas the query compound’s pyridazinone group may favor alternative binding pockets.
- Dual Trifluoromethylation : The compound in features two -CF₃ groups, likely increasing hydrophobicity and membrane permeability compared to the query compound .
Physicochemical and Drug-Likeness Profiles
- Lipophilicity : The trifluoromethyl group in the query compound enhances logP (predicted ~3.5) compared to halogenated analogues (e.g., Cl/F-substituted benzamide in , logP ~2.8).
- Solubility : Methoxy-substituted analogues (–15) exhibit improved aqueous solubility due to polar oxygen atoms, whereas the query compound may require formulation optimization for bioavailability.
- Metabolic Stability : Sulfur-containing analogues (e.g., ) could undergo oxidation, whereas the query compound’s -CF₃ group resists metabolic degradation .
Q & A
Q. What are the standard synthetic routes for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide, and what critical parameters influence reaction efficiency?
The compound is typically synthesized via multi-step reactions involving coupling of pyridazine and benzamide derivatives. A representative method involves refluxing intermediates with oxidizing agents like 70% TBHP in methanol for 2 hours under controlled conditions, achieving 95% yield after purification by column chromatography (hexane/EtOAc gradient) . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., MeOH, CH₃CN) enhance solubility of intermediates.
- Catalyst/oxidizer : TBHP mediates efficient oxidation without side reactions.
- Temperature : Reflux conditions (~65–80°C) optimize reaction kinetics.
- Purification : Silica gel chromatography ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone and trifluoromethylbenzamide moieties.
- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and ESI-MS validate molecular weight and purity.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- TLC monitoring : Hexane/EtOAc (7:3) systems track reaction progress .
Q. What are the known biological targets or pathways associated with this benzamide derivative, and what assay systems validate these interactions?
Preliminary studies suggest activity against the immunoproteasome (IC₅₀ < 10 µM) and insecticidal targets (e.g., tobacco thrips) . Assays include:
- In vitro enzyme inhibition : Fluorescent substrate-based assays (e.g., Z-GGL-AMC cleavage for proteasome activity).
- Insect toxicity models : Field trials evaluating thrips mortality rates under controlled pesticide formulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low conversion rates during the coupling step of pyridazine and benzamide moieties?
Low yields often stem from steric hindrance or poor nucleophilicity. Optimization strategies include:
- Alternative coupling reagents : Replace TBHP with trichloroisocyanuric acid (TCICA) to enhance electrophilicity .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 2 hours) while maintaining >90% yield .
- Protecting group strategies : Temporarily mask reactive amines (e.g., pivaloyloxymethyl groups) to prevent side reactions .
Q. What strategies resolve contradictions between computational predictions of bioactivity and empirical in vitro results for this compound?
Discrepancies may arise from solvation effects or target flexibility. Validation approaches include:
Q. What mechanistic insights explain the compound's selective bioactivity in different biological systems (e.g., insecticidal vs. enzyme inhibition)?
The trifluoromethyl group enhances lipophilicity, promoting penetration into hydrophobic binding pockets (e.g., proteasome β5 subunit or insect nicotinic acetylcholine receptors). Selectivity arises from:
- Target-specific π-stacking : The benzamide moiety interacts with aromatic residues in proteasomes but not insect targets.
- Metabolic stability : CF₃ groups resist oxidative degradation in mammalian systems, prolonging enzyme inhibition .
Q. How does the presence of the trifluoromethyl group influence the compound's metabolic stability and interaction with hydrophobic binding pockets?
- Metabolic stability : The CF₃ group reduces CYP450-mediated oxidation, as shown in liver microsome assays (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs).
- Hydrophobic interactions : LogP increases by ~1.5 units compared to methyl analogs, enhancing membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
